4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate
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Overview
Description
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[c]chromene core and a phenylpropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromene core, which can be synthesized from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds through a series of condensation and cyclization reactions . The final step involves the coupling of the benzo[c]chromene core with the phenylpropanoate moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzo[c]chromene derivatives, while reduction can lead to the formation of reduced analogs of the original compound.
Scientific Research Applications
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
- 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE
- 6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL {[(BENZYLOXY)CARBONYL]AMINO}ACETATE
Uniqueness
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H25NO6 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C31H25NO6/c1-20-27(17-16-24-23-14-8-9-15-25(23)29(33)38-28(20)24)37-30(34)26(18-21-10-4-2-5-11-21)32-31(35)36-19-22-12-6-3-7-13-22/h2-17,26H,18-19H2,1H3,(H,32,35)/t26-/m0/s1 |
InChI Key |
AAOBESHAFUCDSA-SANMLTNESA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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